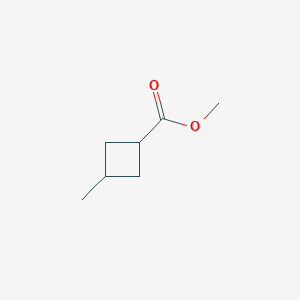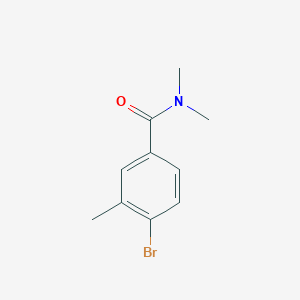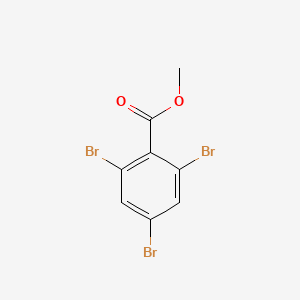
Methyl 3-methylcyclobutanecarboxylate
Vue d'ensemble
Description
Methyl 3-methylcyclobutanecarboxylate is an organic compound with the molecular formula C7H12O2. It belongs to the class of esters and is characterized by a cyclobutane ring with a methyl group attached at the third carbon position and a carboxylate ester group. This compound is typically synthesized for research purposes and is not widely found in nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-methylcyclobutanecarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 3-methylcyclobutanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methylcyclobutanecarboxylate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired substitution
Major Products Formed
Hydrolysis: 3-methylcyclobutanecarboxylic acid and methanol
Reduction: 1,3-dimethylcyclobutanol
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Methyl 3-methylcyclobutanecarboxylate is primarily used in scientific research due to its unique chemical structure and reactivity. Its applications include:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3-methylcyclobutanecarboxylate involves its interaction with various molecular targets and pathways. Due to the presence of the ester and cyclobutane ring, it can participate in a range of chemical reactions that modify its structure and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyclobutanecarboxylate: Similar structure but lacks the methyl group on the cyclobutane ring.
Ethyl 3-methylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
3-methylcyclobutanecarboxylic acid: The acid form of the compound without the ester group.
Uniqueness
Methyl 3-methylcyclobutanecarboxylate is unique due to the presence of both the cyclobutane ring and the ester group, which confer specific reactivity and properties. The methyl group on the cyclobutane ring also adds to its distinctiveness by influencing its chemical behavior and interactions .
Propriétés
IUPAC Name |
methyl 3-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-3-6(4-5)7(8)9-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDQPYGHWVMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738120 | |
| Record name | Methyl 3-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14924-54-0 | |
| Record name | Methyl 3-methylcyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4H-1,2,4-Triazol-4-yl)amino]benzonitrile](/img/structure/B3104586.png)
![(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol](/img/structure/B3104595.png)



![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanol](/img/structure/B3104628.png)

![7-Oxa-5-azaspiro[3.4]octan-6-one](/img/structure/B3104639.png)

![2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyrane](/img/structure/B3104653.png)

![4-[(3-methylphenoxy)methyl]benzoic Acid](/img/structure/B3104674.png)
![4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid](/img/structure/B3104688.png)
![4-[(2,5-dichlorophenoxy)methyl]benzoic Acid](/img/structure/B3104691.png)
